POLYGLYCERYL-6 POLYRICINOLEATE

Emulsion Stability W/O Emulsion Pharmaceutical Excipient

Polyglyceryl-6 Polyricinoleate (PGPR), a non-ionic, lipophilic emulsifier (HLB ~3-4), is a complex ester derived from the polymerization of ricinoleic acid and polyglycerol. Unlike simpler mono- or di-esters, PGPR's polymeric structure provides unique rheological control and exceptional stability for water-in-oil (W/O) emulsions and dispersions across food, cosmetic, and industrial applications.

Molecular Formula C11H7ClN2O
Molecular Weight 0
CAS No. 114355-43-0
Cat. No. B1166362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLYGLYCERYL-6 POLYRICINOLEATE
CAS114355-43-0
Molecular FormulaC11H7ClN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyglyceryl-6 Polyricinoleate (PGPR, CAS 114355-43-0): A Unique Polymeric Emulsifier for Demanding Formulations


Polyglyceryl-6 Polyricinoleate (PGPR), a non-ionic, lipophilic emulsifier (HLB ~3-4), is a complex ester derived from the polymerization of ricinoleic acid and polyglycerol . Unlike simpler mono- or di-esters, PGPR's polymeric structure provides unique rheological control and exceptional stability for water-in-oil (W/O) emulsions and dispersions across food, cosmetic, and industrial applications .

W/O emulsion formulation – supports long-term stability in water-in-oil systems
Chocolate & confectionery rheology – yield stress control for molding and enrobing
High-temperature processing – thermal stability reported up to 90°C
Cosmetic ingredient safety – CIR-reviewed and low-hazard score

Why Generic 'PGPR' or Alternative Emulsifiers Cannot Simply Replace Polyglyceryl-6 Polyricinoleate


Simply substituting Polyglyceryl-6 Polyricinoleate with a generic 'PGPR' (often a mix of polyglycerol-3 and -6 esters) or a common alternative like lecithin can lead to significant performance failure. The specific polymerization degree of the polyglycerol chain directly impacts its stabilization mechanism and rheological influence [1]. For instance, while lecithin primarily reduces plastic viscosity in chocolate, PGPR uniquely and drastically reduces yield stress, a critical parameter for moldability and coating. Failure to account for this functional specificity can result in process inefficiencies, increased raw material costs, and unacceptable product texture or instability [2].

Generic PGPR Polymerization degree may shift – not all PGPR grades provide the same W/O stability
Lecithin Primarily reduces plastic viscosity; cannot replicate yield stress reduction required for moldability
GMO or other monoesters Reported lower hydrophobic emulsification performance in vegetable oil systems; may require fat-crystal co-stabilizers

Quantitative Evidence Guide: Data-Driven Differentiation of Polyglyceryl-6 Polyricinoleate


Superior Physical Stability in W/O Emulsions Compared to Other PGPR Qualities

In an accelerated stability study of water-in-oil (W/O) emulsions, triglycerol polyricinoleate-6 (PGPR with a polymerization degree of ~6) provided the highest physical stability among four different qualities of PGPR tested [1].

W/O Emulsion Stability
Head-to-head
Provided the highest physical stability among four PGPR qualities in accelerated testing
Polymerization degree influences long-term emulsion integrity.
Data to verify: exact stability difference not numerically quantified.
Emulsion Stability W/O Emulsion Pharmaceutical Excipient

Yield Stress Reduction in Chocolate: A Distinct Mechanism from Lecithin

In industrial chocolate, lecithin and PGPR have distinct, non-interchangeable effects on rheology. Lecithin primarily decreases plastic viscosity, whereas a small concentration of PGPR decreases the yield stress [1]. Using a blend of 0.50% lecithin and 0.10% PGPR was found to be an optimal combination for controlling viscosity and yield value [2].

Yield Stress vs. Lecithin
Head-to-head
PGPR decreases yield stress; lecithin reduces plastic viscosity. 0.50% lecithin + 0.10% PGPR reported as optimal blend.
Distinct rheological tool – not interchangeable with lecithin.
Conditions: industrial chocolate (48% cocoa).
Chocolate Rheology Food Processing Yield Stress

Thermal Stability Under Process Conditions: Minimal Color and Luster Change at 90°C

Polyglyceryl-6 Polyricinoleate exhibits high thermal stability, with its color and luster showing only very small changes after being kept at 90°C for 14 days [1].

Thermal Stability
Supporting evidence
Very small change in color and luster after 14 days at 90°C
May support high-temperature processing without aesthetic degradation.
Data to verify: original source is a supplier specification.
Thermal Stability Industrial Processing Quality Control

Emulsification Superiority in Vegetable Oil Systems Compared to GMO and Lecithin

In water-in-vegetable oil emulsions, polyglycerol polyricinoleate (PGPR) was demonstrated to be superior as a hydrophobic emulsifier compared to glycerol monooleate (GMO) and/or lecithin [1]. However, for long-term storage (>6-8 weeks), it was shown that PGPR alone was insufficient, and required combination with submicrocrystalline fat particles for ideal stability [1].

Vegetable Oil Emulsification
Head-to-head
Reported as superior hydrophobic emulsifier vs. GMO and lecithin; long-term stability requires submicrocrystalline fat particles.
Preferred primary emulsifier for vegetable oil systems; co-stabilizer needed for >6–8 weeks.
Qualitative ranking; exact metrics not provided in abstract.
Emulsion Stability Vegetable Oil Food Emulsifiers

High Cosmetic Ingredient Safety Profile with Broad Regulatory Acceptance

The independent Cosmetic Ingredient Review (CIR) panel has ruled polyglyceryl-6 ricinoleate safe in its current usage in cosmetics [1]. EWG's Skin Deep database scores it with 'LOW' concern for cancer, allergies & immunotoxicity, and developmental & reproductive toxicity [2].

Safety Assessment
Review
CIR panel ruled safe for cosmetics; EWG scores LOW for cancer, allergy, and developmental toxicity.
Supports safety assessment review for cosmetic formulations.
Usage context: typical cosmetic levels 1–5%.
Cosmetic Safety Regulatory Compliance Toxicology

High-Impact Application Scenarios for Polyglyceryl-6 Polyricinoleate Based on Evidence


Precision Chocolate Rheology Modification for Molding and Enrobing

Leveraging the evidence that Polyglyceryl-6 Polyricinoleate uniquely reduces yield stress in chocolate [4], this scenario applies to the industrial manufacture of molded chocolate products and enrobed confections. By precisely controlling the yield stress, manufacturers can ensure that chocolate flows perfectly into intricate mold details and forms a uniform, thin coating around centers, significantly reducing waste and improving throughput. This is a critical advantage over using lecithin alone, which cannot achieve the same yield stress reduction.

Formulating Premium, Long-Term Stable W/O Emulsions for Cosmetics and Pharmaceuticals

Based on its proven superiority over other PGPR qualities for physical stability in W/O emulsions [4], Polyglyceryl-6 Polyricinoleate is the optimal choice for formulating high-value W/O creams, lotions, and pharmaceutical ointments. Its ability to maintain emulsion integrity under thermal stress ensures product consistency and efficacy throughout its shelf life. Furthermore, as demonstrated, combining it with specific fat crystals can achieve 'ideally stable' fluid emulsions for over 6-8 weeks [5], a key differentiator for premium, long-lasting formulations.

Developing 'Clean Label' and 'Natural' Cosmetic Formulations with High Safety Standards

Capitalizing on its favorable safety profile, including a 'safe' ruling by the CIR panel and low toxicity scores [4][5], this ingredient is perfectly suited for the development of 'clean' and 'natural' beauty products. Formulators can confidently use Polyglyceryl-6 Polyricinoleate to create effective, stable emulsions while meeting consumer demand for ingredients perceived as safe and non-irritating. This is a clear advantage over some synthetic emulsifiers with more complex or less favorable toxicological profiles.

Application
Selection Property
Validation Focus
Chocolate rheology control
Yield stress reduction capability
Rheological testing in target chocolate matrix
W/O emulsion stabilization
Physical stability under thermal stress
Accelerated stability testing in formulation
Clean-label cosmetic formulation
Favorable safety assessment profile
Ingredient safety documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for POLYGLYCERYL-6 POLYRICINOLEATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.